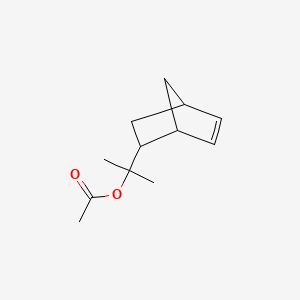
4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
The synthesis of 4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride involves several steps. One common synthetic route includes the reaction of 1-ethyl-4-piperidinol with phenyl isocyanate to form the phenylcarbamate derivative. The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反応の分析
4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse chemical derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and as an analgesic.
作用機序
The mechanism of action of 4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft and enhanced neurotransmission .
類似化合物との比較
4-Piperidinol, 1-ethyl-, phenylcarbamate, monohydrochloride can be compared with other similar compounds, such as:
1-Ethyl-4-piperidinol: A precursor in the synthesis of the phenylcarbamate derivative.
Phenylcarbamate derivatives: Compounds with similar structures but different substituents on the piperidine ring or the phenyl group.
Piperidine derivatives: A broad class of compounds with diverse biological and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
特性
CAS番号 |
105384-02-9 |
|---|---|
分子式 |
C14H21ClN2O2 |
分子量 |
284.78 g/mol |
IUPAC名 |
(1-ethylpiperidin-1-ium-4-yl) N-phenylcarbamate;chloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-16-10-8-13(9-11-16)18-14(17)15-12-6-4-3-5-7-12;/h3-7,13H,2,8-11H2,1H3,(H,15,17);1H |
InChIキー |
LWWCMLSZFVBQQX-UHFFFAOYSA-N |
正規SMILES |
CC[NH+]1CCC(CC1)OC(=O)NC2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


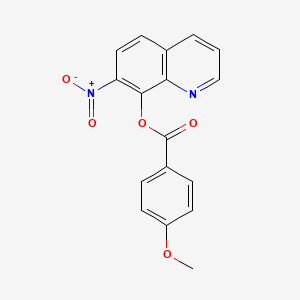

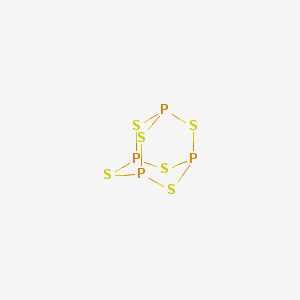

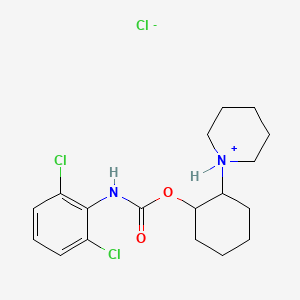
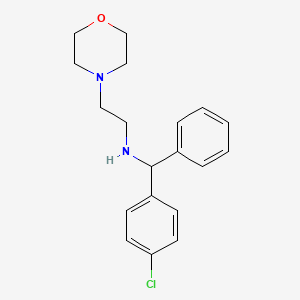
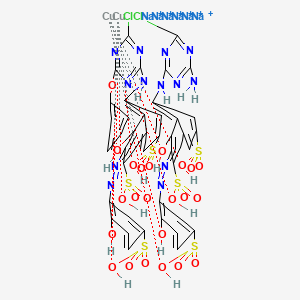
![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
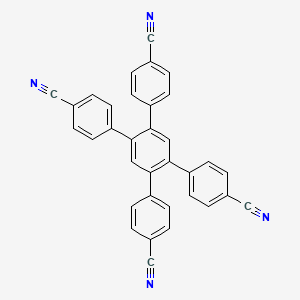

![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)
